![molecular formula C12H13BrN2OS B2500150 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide CAS No. 1241245-73-7](/img/structure/B2500150.png)
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide, also known as BMS-986142, is a small molecule inhibitor that is currently being studied for its potential therapeutic use in treating autoimmune diseases such as rheumatoid arthritis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide binds to the active site of BTK and inhibits its activity, thereby preventing the activation of downstream signaling pathways that lead to the production of inflammatory cytokines. This mechanism of action is similar to that of other BTK inhibitors such as ibrutinib, but this compound has been shown to be more selective for BTK and less likely to cause off-target effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha, IL-6, and IL-17, and to suppress the activation of B cells and other immune cells. These effects have been observed in animal models of rheumatoid arthritis, lupus, and other autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide is its high selectivity for BTK, which reduces the likelihood of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer in preclinical and clinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several potential future directions for the study of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide. One direction is to further investigate its efficacy and safety in clinical trials for rheumatoid arthritis and other autoimmune diseases. Another direction is to explore its potential use in combination with other immunomodulatory agents, such as biologics or small molecule inhibitors of other signaling pathways. Additionally, further studies may be needed to elucidate the long-term safety and efficacy of this compound in different patient populations.
Métodos De Síntesis
The synthesis of 2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide involves several steps, starting with the reaction between 4-bromo-2-methylphenyl magnesium bromide and chloroacetyl chloride to form 2-chloro-4-bromo-2-methylacetophenone. This intermediate is then reacted with thiourea to form the thioamide, which is subsequently reacted with cyanomethyl magnesium bromide to form this compound.
Aplicaciones Científicas De Investigación
2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide has been shown to be a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, this compound can suppress the activation of these cells and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
2-(4-bromo-2-methylphenyl)sulfanyl-N-(cyanomethyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-9-7-10(13)3-4-11(9)17-8-12(16)15(2)6-5-14/h3-4,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXBRWFKOGZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCC(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

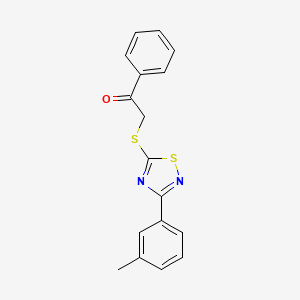
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)

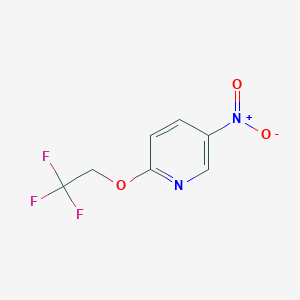
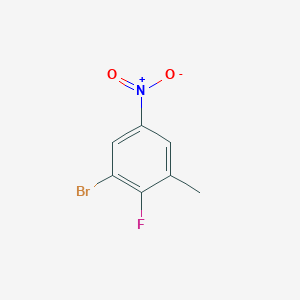
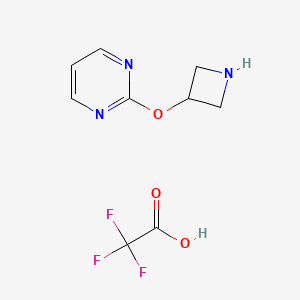
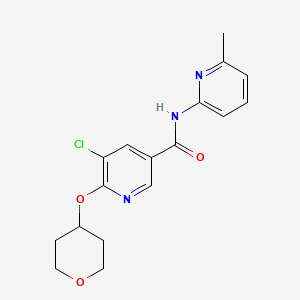

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
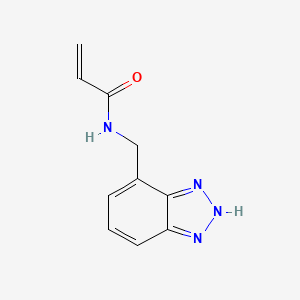
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)